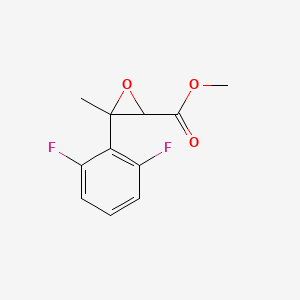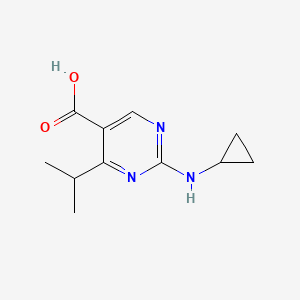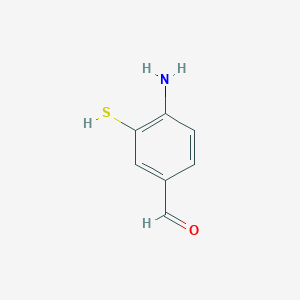
2-(2-(Bromomethyl)pentyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Bromomethyl)pentyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a bromomethyl group and a pentyl chain. Furans are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-(2-(Bromomethyl)pentyl)furan typically involves the bromination of a suitable precursor. One common method is the free radical bromination of 2-(2-methylpentyl)furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . Industrial production methods may involve similar bromination reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-(2-(Bromomethyl)pentyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include NBS for bromination, sodium hydroxide (NaOH) for nucleophilic substitution, and LiAlH4 for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-(Bromomethyl)pentyl)furan has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)pentyl)furan involves its ability to undergo various chemical transformations. The bromomethyl group is highly reactive, allowing the compound to participate in nucleophilic substitution reactions. The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, facilitating further chemical modifications .
Comparison with Similar Compounds
2-(2-(Bromomethyl)pentyl)furan can be compared with other furan derivatives such as:
2,5-Dimethylfuran: Known for its use as a biofuel due to its high energy density.
2,5-Furan-dicarboxylic acid: Used in the production of biodegradable plastics.
Furfuryl alcohol: Employed in the manufacture of resins and adhesives.
Properties
Molecular Formula |
C10H15BrO |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
2-[2-(bromomethyl)pentyl]furan |
InChI |
InChI=1S/C10H15BrO/c1-2-4-9(8-11)7-10-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
QSNSYCLHRSCYNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CC=CO1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride](/img/structure/B13640207.png)









